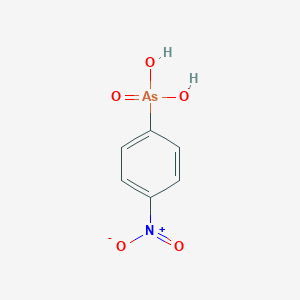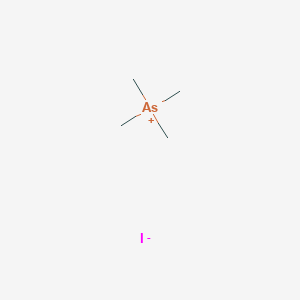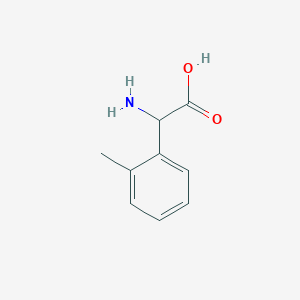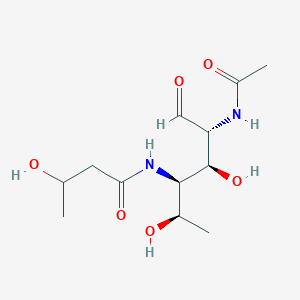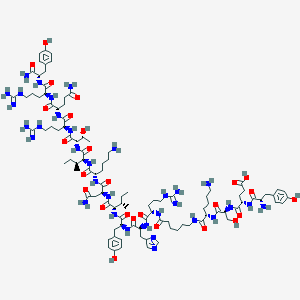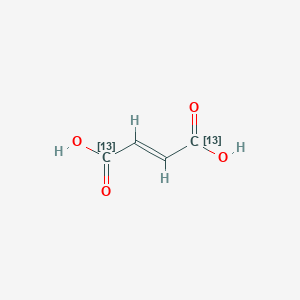
FuMaric Acid-1,4-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumaric Acid-1,4-13C2 is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram . It is an intermediate metabolite in the citric acid cycle .
Synthesis Analysis
Fumaric acid is produced on a large scale by the petrochemical route but the current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . A convenient stereospecific synthesis of L-aspartic acid, 13C-labelled in both carboxyls, is described. The crucial step of the procedure is the conversion of [1,4- 13C 2 ]fumaric acid to L-aspartic acid utilizing the enzyme L-aspartase .
Molecular Structure Analysis
The molecular structure of Fumaric Acid-1,4-13C2 can be found in various databases such as PubChem and Sigma-Aldrich .
Chemical Reactions Analysis
Fumaric acid undergoes bromination across the double bond, and it is a good dienophile . Some areas of the tumor showed a low fumarate signal, despite the presence of significant labeled malate production .
Physical And Chemical Properties Analysis
Fumaric acid is a crystalline solid which appears as colorless or white in color. It is widely useful to make paints, plastics, food processing, and preservation, etc. Its melting point is 287 degrees C. Its density is 1.635 gram per cubic cm .
科学的研究の応用
Dynamic Nuclear Polarization (DNP) NMR Spectroscopy
Dynamic Nuclear Polarization (DNP) enhances nuclear magnetic resonance (NMR) signals, allowing for more sensitive detection. Fumaric acid-1,4-13C2, when hyperpolarized, significantly boosts NMR sensitivity. Researchers use this technique to study metabolic processes in vivo, including cancer metabolism and tissue-specific metabolic alterations .
Cell Necrosis Marker in Tumors
Hyperpolarized [1,4-13C2]malate, derived from fumaric acid-1,4-13C2, serves as a marker for cell necrosis and treatment response in tumors. By monitoring malate production from fumarate, researchers gain insights into tumor viability and therapeutic efficacy .
作用機序
Target of Action
The primary targets of Fumaric Acid-1,4-13C2 are enzymes involved in the tricarboxylic acid cycle (TCA cycle), such as Malate Dehydrogenase , Fumarate Reductase Flavoprotein Subunit , and NAD-dependent Malic Enzyme . These enzymes play crucial roles in energy production and other metabolic processes within the cell.
Mode of Action
Fumaric Acid-1,4-13C2 interacts with its targets by participating in their catalytic processes. For instance, in the TCA cycle, it is converted to malate by the enzyme fumarase, and then to oxaloacetate by malate dehydrogenase . These reactions result in the production of NADH, which is used in the electron transport chain to generate ATP, the cell’s main energy currency.
Biochemical Pathways
Fumaric Acid-1,4-13C2 is involved in the TCA cycle, a central metabolic pathway that provides energy, reducing power, and biosynthetic precursors for the cell . The compound’s conversion to malate and then to oxaloacetate is a key part of this cycle, linking the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to the production of ATP.
Pharmacokinetics
Fumaric acid, the parent compound, is known to be rapidly metabolized and has a wide distribution in the body . The bioavailability of Fumaric Acid-1,4-13C2 may be influenced by factors such as its formulation, the route of administration, and the individual’s metabolic rate.
Result of Action
The action of Fumaric Acid-1,4-13C2 in the TCA cycle contributes to the production of ATP, supporting cellular energy needs. Additionally, its involvement in the cycle can influence other metabolic processes, such as amino acid synthesis and lipid metabolism .
Safety and Hazards
Fumaric Acid-1,4-13C2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air and causes serious eye irritation . Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite . In case of contact, rinse immediately with plenty of water .
特性
IUPAC Name |
(E)-(1,4-13C2)but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-ZWWDXPBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[13C](=O)O)\[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FuMaric Acid-1,4-13C2 | |
CAS RN |
96503-56-9 |
Source


|
| Record name | 96503-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




